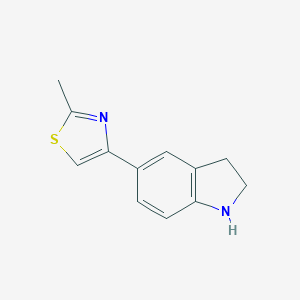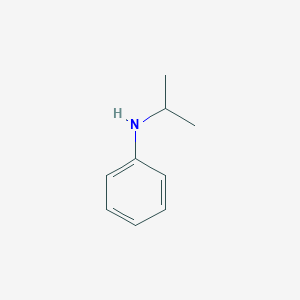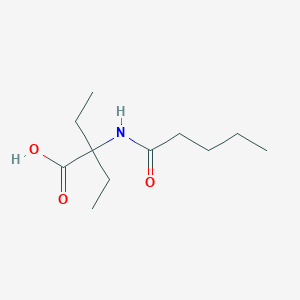
2-Ethyl-2-(pentanoylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(pentanoylamino)butanoic acid, also known as EPAB, is a modified amino acid that has gained attention in the scientific community for its potential therapeutic applications. EPAB is a synthetic derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. In
Wirkmechanismus
2-Ethyl-2-(pentanoylamino)butanoic acid's mechanism of action is not fully understood, but it is believed to act by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB activation leads to the production of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activation, 2-Ethyl-2-(pentanoylamino)butanoic acid can reduce the production of these inflammatory mediators.
Biochemische Und Physiologische Effekte
2-Ethyl-2-(pentanoylamino)butanoic acid has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-Ethyl-2-(pentanoylamino)butanoic acid has been shown to have antioxidant activity and can protect against oxidative stress-induced damage. 2-Ethyl-2-(pentanoylamino)butanoic acid has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Ethyl-2-(pentanoylamino)butanoic acid is its ease of synthesis, which makes it readily available for lab experiments. 2-Ethyl-2-(pentanoylamino)butanoic acid is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 2-Ethyl-2-(pentanoylamino)butanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
2-Ethyl-2-(pentanoylamino)butanoic acid is a promising molecule with potential therapeutic applications in various diseases. Future research should focus on further elucidating its mechanism of action and exploring its potential in other disease areas, such as cancer and cardiovascular disease. Additionally, the development of more water-soluble derivatives of 2-Ethyl-2-(pentanoylamino)butanoic acid could improve its bioavailability and make it a more viable therapeutic option.
Synthesemethoden
2-Ethyl-2-(pentanoylamino)butanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the amino group of methionine with a tert-butyloxycarbonyl (Boc) group. The protected methionine is then reacted with pentanoyl chloride to form the corresponding amide. The Boc group is then removed, and the resulting intermediate is coupled with ethyl bromoacetate to yield 2-Ethyl-2-(pentanoylamino)butanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-(pentanoylamino)butanoic acid has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as an anti-inflammatory agent. In vitro and in vivo studies have shown that 2-Ethyl-2-(pentanoylamino)butanoic acid can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
141745-72-4 |
|---|---|
Produktname |
2-Ethyl-2-(pentanoylamino)butanoic acid |
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2-ethyl-2-(pentanoylamino)butanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-4-7-8-9(13)12-11(5-2,6-3)10(14)15/h4-8H2,1-3H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
UIZMGTKPFTXWEU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(CC)(CC)C(=O)O |
Kanonische SMILES |
CCCCC(=O)NC(CC)(CC)C(=O)O |
Synonyme |
Butanoic acid, 2-ethyl-2-[(1-oxopentyl)amino]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



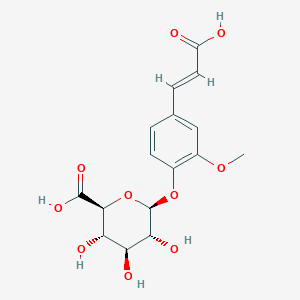
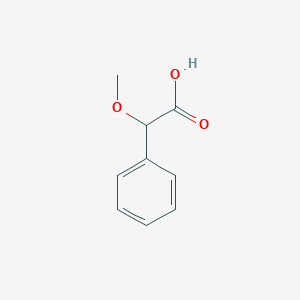
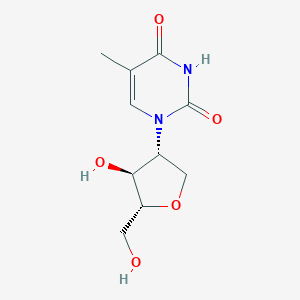
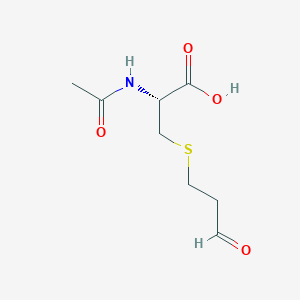
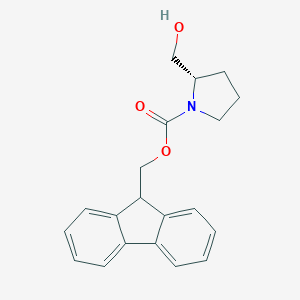
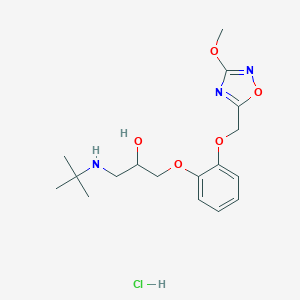
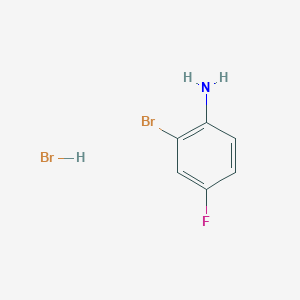
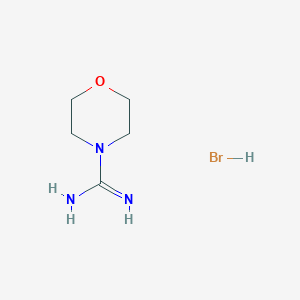
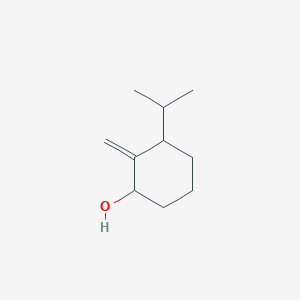
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
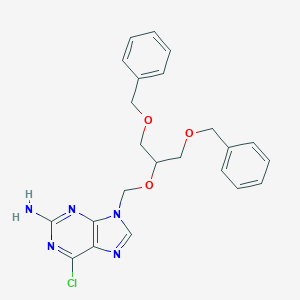
![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)
